n-Hexane (CAS 110-54-3) is a highly volatile, unbranched aliphatic hydrocarbon with a precise boiling point of 68.7 °C and a low dielectric constant of 1.89[1]. In industrial and laboratory procurement, high-purity n-hexane is prioritized over generic hydrocarbon mixtures due to its predictable evaporation kinetics, exact polarity index, and exceptional non-polar solvation capacity [2]. These baseline properties make it the definitive standard for temperature-sensitive lipid extractions, normal-phase high-performance liquid chromatography (HPLC), and standardized environmental gravimetric assays where solvent consistency directly dictates product yield and analytical reproducibility.
Substituting high-purity n-hexane with cheaper 'mixed hexanes' or petroleum ether introduces critical batch-to-batch variability that compromises both process control and analytical accuracy . Petroleum ether is a variable mixture of C5-C7 alkanes with broad boiling ranges (e.g., 30–60 °C or 60–80 °C), leading to unpredictable solvent recovery rates and inconsistent extraction thermodynamics . In analytical workflows, isomeric impurities in mixed hexanes alter the bulk polarity, causing retention time drift in normal-phase HPLC, while trace aromatics elevate the UV cutoff, obscuring analyte signals [1]. Furthermore, substituting with heavier homologs like heptane increases the boiling point to 98.4 °C, requiring higher desolventization temperatures that can thermally degrade sensitive botanical extracts and lipids [1].
In normal-phase HPLC and UV-Vis spectroscopy, solvent transparency is critical for detecting low-concentration analytes. High-purity n-hexane provides a strict UV cutoff of 195 nm . In contrast, petroleum ether and technical-grade mixed hexanes frequently contain trace conjugated or aromatic impurities that push their UV cutoff to 210–220 nm . This 15–25 nm difference means n-hexane allows for the unobstructed detection of double bonds and other chromophores that absorb in the deep UV region, whereas generic mixtures produce high background noise and baseline drift.
| Evidence Dimension | UV Cutoff Wavelength |
| Target Compound Data | n-Hexane: 195 nm |
| Comparator Or Baseline | Petroleum ether / Technical hexanes: 210–220 nm |
| Quantified Difference | 15–25 nm lower UV cutoff for n-hexane |
| Conditions | 1 cm path length cell, UV-Vis spectrophotometry |
Procurement of HPLC-grade n-hexane is mandatory for validated spectroscopic methods requiring deep-UV detection without solvent interference.
For the extraction of temperature-sensitive lipids, essential oils, and phytosterols, the energy required to strip the solvent post-extraction is a major process constraint. n-Hexane has a precise boiling point of 68.7 °C [1]. Its closest less-toxic homolog, n-heptane, has a significantly higher boiling point of 98.4 °C [1]. Substituting n-hexane with heptane requires raising the desolventization temperature by nearly 30 °C. This increased thermal load not only drives up energy costs during large-scale solvent recovery but also significantly increases the risk of thermally degrading delicate target compounds during the concentration phase.
| Evidence Dimension | Boiling Point / Desolventization Temperature |
| Target Compound Data | n-Hexane: 68.7 °C |
| Comparator Or Baseline | n-Heptane: 98.4 °C |
| Quantified Difference | 29.7 °C lower boiling point for n-hexane |
| Conditions | Standard atmospheric pressure (1 atm) solvent stripping |
Buyers extracting thermo-labile compounds must select n-hexane to ensure complete solvent recovery at lower temperatures, preserving product integrity.
In environmental testing for Oil and Grease (HEM), solvent purity directly impacts the gravimetric baseline. EPA Method 1664 explicitly mandates the use of n-hexane (minimum 85% purity, ≥99.0% saturated C6 isomers) with an evaporation residue of less than 1 mg/L [1]. Alternative solvents like petroleum ether or previously used Freon-113 are prohibited because variable compositions lead to inconsistent evaporation rates and unacceptably high non-volatile residues, which artificially inflate the reported mass of the extract [1].
| Evidence Dimension | Evaporation Residue and Method Compliance |
| Target Compound Data | n-Hexane: <1 mg/L residue, EPA approved |
| Comparator Or Baseline | Petroleum ether / Freon-113: Variable residue, EPA prohibited |
| Quantified Difference | Strict compliance with <1 mg/L non-volatile residue limit |
| Conditions | EPA Method 1664 Oil and Grease extraction |
Environmental laboratories must procure compliant n-hexane to meet strict regulatory validation criteria that generic hydrocarbon mixtures cannot satisfy.
Due to its low UV cutoff (195 nm) and precisely defined polarity index, high-purity n-hexane is the optimal mobile phase for normal-phase HPLC . It provides highly reproducible retention times and stable baselines for the separation of non-polar compounds, such as tocopherols, steroids, and lipid isomers, outperforming mixed hexanes that cause retention drift.
n-Hexane is the preferred industrial and laboratory solvent for extracting edible oils, fragrances, and phytosterols [1]. Its boiling point of 68.7 °C allows for efficient, low-temperature desolventization compared to heptane, ensuring high extraction yields while preventing the thermal degradation of delicate active pharmaceutical ingredients (APIs) and volatile terpenes.
For the quantification of extractable materials in water and wastewater, n-hexane is strictly required by EPA Method 1664 [2]. Its ultra-low non-volatile residue (<1 mg/L) ensures that the final gravimetric measurements of oil and grease are accurate and free from the background mass inflation caused by lower-grade petroleum ether mixtures.
Flammable;Irritant;Health Hazard;Environmental Hazard